N-Butyl-4-(4-morpholinyl)-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-amine
Description
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a morpholine group, a propoxypyridazine moiety, and a butyl chain
Properties
CAS No. |
891041-00-2 |
|---|---|
Molecular Formula |
C18H27N7O3 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-butyl-4-morpholin-4-yl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H27N7O3/c1-3-5-8-19-16-20-17(25-9-12-26-13-10-25)22-18(21-16)28-15-7-6-14(23-24-15)27-11-4-2/h6-7H,3-5,8-13H2,1-2H3,(H,19,20,21,22) |
InChI Key |
ZGWZSMKIKOLOEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCCC)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the triazine ring is replaced by morpholine.
Attachment of the Propoxypyridazine Moiety: This step involves the reaction of the triazine intermediate with a propoxypyridazine derivative, often under reflux conditions in the presence of a suitable solvent.
Addition of the Butyl Chain: The butyl chain can be introduced through alkylation reactions, using butyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-METHOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE: Similar structure with a methoxy group instead of a propoxy group.
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the propoxypyridazine moiety, in particular, may confer unique biological activities and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
